molecular formula C10H8BrNO B1267453 7-Bromo-2-methylquinolin-4-ol CAS No. 56716-92-8

7-Bromo-2-methylquinolin-4-ol

Cat. No. B1267453
CAS RN: 56716-92-8
M. Wt: 238.08 g/mol
InChI Key: QOUCHADNJZFETE-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinolin-4-ol, also known as Isoamidine or ISO, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields of scientific research and industry. It has an empirical formula of C10H8BrNO and a molecular weight of 238.08 g/mol .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives, including 7-Bromo-2-methylquinolin-4-ol, has been well explored. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best-known classical synthesis protocols . Another synthesis route involves the use of 3-Hydroxy-2-methyl-quinoline, N-Bromosuccimide, and 2,2′-azobisisobutyronitrile.


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 7-Bromo-2-methylquinolin-4-ol would be a variation of this basic quinoline structure.


Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Bromo-2-methylquinolin-4-ol, have been the subject of numerous studies exploring their syntheses and functionalization for biological and pharmaceutical activities . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .

Scientific Research Applications

Industrial and Synthetic Organic Chemistry

Quinoline, the core structure of 7-Bromo-2-methylquinolin-4-ol, has versatile applications in the fields of industrial and synthetic organic chemistry . It serves as a vital scaffold for leads in drug discovery .

Drug Discovery

7-Bromo-2-methylquinolin-4-ol is used in drug discovery to investigate its potential as an inhibitor of various enzymes and receptors. The quinoline structure plays a major role in the field of medicinal chemistry .

Pharmaceuticals

In the pharmaceutical industry, quinoline and its derivatives, including 7-Bromo-2-methylquinolin-4-ol, are used in the synthesis of biologically and pharmaceutically active compounds .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 7-Bromo-2-methylquinolin-4-ol. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While the specific future directions for 7-Bromo-2-methylquinolin-4-ol are not mentioned in the search results, quinoline and its derivatives have been the subject of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

properties

IUPAC Name

7-bromo-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUCHADNJZFETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320926
Record name 7-Bromo-2-methylquinolin-4(1H)-one
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methylquinolin-4-ol

CAS RN

56716-92-8
Record name 7-Bromo-2-methyl-4-quinolinol
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Record name NSC 366402
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Record name 56716-92-8
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Record name 7-Bromo-2-methylquinolin-4(1H)-one
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